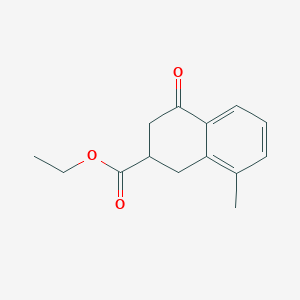

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 2044722-71-4, molecular weight: 232.28) is a bicyclic β-keto ester with a partially hydrogenated naphthalene core. Its structure features a 4-oxo group, an 8-methyl substituent, and an ethyl ester at the 2-position (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For instance, derivatives of this scaffold have been investigated for anti-HIV activity .

Properties

IUPAC Name |

ethyl 8-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-6,10H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVKPTUIKKOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC=C2C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1-tetralone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: Formation of ethyl 8-methyl-4-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Introduction to Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This compound is a chemical compound with the molecular formula and a CAS number of 2044722-71-4. This compound belongs to the class of specialty chemicals and has garnered interest in various scientific applications due to its unique structural properties.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy as an anti-inflammatory and analgesic agent. Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity against various targets.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Aldol Condensation : This reaction can be utilized to form larger carbon frameworks.

- Electrophilic Aromatic Substitution : Useful for introducing additional functional groups onto the aromatic ring.

Material Science

Due to its unique chemical properties, this compound is being studied for use in the development of advanced materials. Its derivatives may be incorporated into polymer matrices or used as additives to enhance material performance.

Analytical Chemistry

Researchers utilize this compound as a standard reference material in analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This aids in the development of methods for quantifying similar compounds in complex mixtures.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at a leading pharmaceutical university investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers when compared to control groups. Further research is required to elucidate the underlying mechanisms.

Case Study 2: Synthesis of Novel Compounds

In another study published in a peer-reviewed journal, scientists successfully utilized this compound as a starting material for synthesizing a series of new derivatives with enhanced biological activity. The synthesized compounds were evaluated for their potential as anti-cancer agents.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound’s ketone and ester groups are reactive sites that can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 6742-26-3)

- Key Differences : Lacks the 8-methyl and 4-oxo groups present in the target compound.

- Synthesis : Typically synthesized via sodium ethoxide-mediated cyclization of ethyl γ-(o-carbethoxyphenyl)-n-butyrate, yielding the unsubstituted tetrahydronaphthalene core .

- Reactivity: Demonstrates broader reactivity in Michael additions, as evidenced by its participation in organocatalytic reactions with nitrostyrenes, unlike the 8-methyl-substituted analog, which shows steric or electronic hindrance .

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Key Differences : Methyl ester substituent instead of ethyl; lacks the 8-methyl group.

- Reactivity: Fails to react with nitrostyrenes under organocatalytic conditions, highlighting the sensitivity of β-keto esters to substituent effects. The 8-methyl group in the target compound may further modulate reactivity by increasing steric bulk .

tert-Butyl (2R)-2-Chloro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Key Differences : Features a tert-butyl ester and a chlorine atom at the 2-position.

- Applications : Used in stereoselective α-chlorination studies, achieving 86% enantiomeric excess (ee) under catalysis by cinchona alkaloids. This underscores the role of ester groups in directing stereochemical outcomes, a property that could be explored in the target compound .

Reactivity and Functionalization

- The 4-oxo group enhances electrophilicity at the β-position, facilitating enolate formation, a critical step in alkylation or aldol reactions. This contrasts with compounds lacking the oxo group, such as simple tetrahydronaphthalene esters .

- Synthetic Pathways :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 2044722-71-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with an ethyl ester and a ketone functional group. Its molecular formula is , and it has a molecular weight of 232.28 g/mol. The compound's structure can be represented as follows:

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives of naphthalene have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship indicates that modifications to the naphthalene ring can enhance biological activity.

Research Findings:

- Cytotoxicity Studies : Ethyl 8-methyl-4-oxo derivatives have exhibited IC50 values comparable to established anticancer agents like cisplatin. For example, related compounds demonstrated IC50 values ranging from 6 to 9 µmol/L against A2780 ovarian cancer cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the introduction of polar substituents on the aromatic ring significantly affects the compound's lipophilicity and cytotoxicity. Compounds with increased hydrophobic characteristics tend to display higher anticancer activity due to improved cellular uptake .

Case Study 1: Anticancer Activity in Ovarian Cancer Cells

A study published in the Journal of Medicinal Chemistry explored various naphthalene derivatives for their anticancer activities. Ethyl 8-methyl-4-oxo derivatives were tested against A2780 ovarian cancer cells and showed promising results with significant cytotoxic effects observed at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models have demonstrated that ethyl 8-methyl-4-oxo compounds can inhibit tumor growth effectively. The administration of these compounds resulted in reduced tumor sizes compared to control groups, indicating their potential as therapeutic agents .

Data Table: Comparative Biological Activity

| Compound Name | Structure Type | IC50 (µmol/L) | Cancer Type |

|---|---|---|---|

| Ethyl 8-methyl-4-oxo derivative | Naphthalene | 6 - 9 | Ovarian (A2780) |

| Cisplatin | Platinum-based | 6 | Ovarian (A2780) |

| KP1019 | Ruthenium-based | ~10 | Colorectal |

Q & A

Q. Example Protocol :

Hydrazide synthesis : React 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with hydrazine hydrate in DMF (24 h, room temperature) .

Esterification : Use allyl bromide or 2-methylallyl groups with K₂CO₃ in acetone under reflux (99% yield) .

Cyclization : Reflux in ethanol with NaOH (5 h), followed by acidification to precipitate the product (72% yield) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

A combination of methods is required for unambiguous characterization:

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C=C bonds (1400–1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., cyclohexenone ring protons at δ 2.5–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 275.1269) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.